4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Dopamine D1 receptor Positive allosteric modulator Parkinson's disease

4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1315368-21-8) is a heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) class, characterized by a pyrazole ring attached at the C4 position of the saturated isoquinoline core. The compound is commercially supplied as the hydrochloride salt (molecular formula C12H14ClN3, molecular weight 235.71 g/mol), which enhances aqueous solubility relative to its free base form (CAS 1315449-58-1).

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
CAS No. 1315368-21-8
Cat. No. B1525450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1315368-21-8
Molecular FormulaC12H14ClN3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1)N3C=CC=N3.Cl
InChIInChI=1S/C12H13N3.ClH/c1-2-5-11-10(4-1)8-13-9-12(11)15-7-3-6-14-15;/h1-7,12-13H,8-9H2;1H
InChIKeyBNYZUMKHXIRSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline HCl: Core Chemical Identity for Tetrahydroisoquinoline-Based Procurement


4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1315368-21-8) is a heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) class, characterized by a pyrazole ring attached at the C4 position of the saturated isoquinoline core [1]. The compound is commercially supplied as the hydrochloride salt (molecular formula C12H14ClN3, molecular weight 235.71 g/mol), which enhances aqueous solubility relative to its free base form (CAS 1315449-58-1) . This 4-pyrazolyl substitution pattern distinguishes it from more common 1-substituted or N-functionalized THIQ derivatives and makes it a versatile scaffold for fragment-based drug discovery and combinatorial library synthesis .

4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline HCl: Why Generic Tetrahydroisoquinoline Substitution Poses Risks for Reproducibility and Target Engagement


Tetrahydroisoquinoline derivatives exhibit divergent biological and physicochemical properties depending on the position, nature, and electronic character of the substituent attached to the core [1]. The C4-pyrazolyl substituent in this compound provides a distinct vector and hydrogen-bond donor/acceptor profile compared to C1-aryl, C1-alkyl, or N-functionalized THIQ analogs frequently encountered in chemical libraries [2]. Procuring a generic “tetrahydroisoquinoline” building block without verifying the exact substitution pattern risks altering key molecular recognition features—such as the distance between the basic amine and the heteroaromatic ring—which can compromise structure-activity relationships (SAR) in lead optimization programs. Furthermore, the hydrochloride salt form ensures consistent protonation state and aqueous solubility during biological testing, whereas the free base or other salt forms may exhibit variable dissolution rates and hygroscopicity .

4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline HCl: Quantified Differentiation Evidence for Procurement Decision-Making


Scaffold Topology Differentiates 4-(1H-Pyrazol-1-yl)-THIQ from 1-Substituted and N-Acylated Tetrahydroisoquinoline Analogs in Dopamine D1 PAM Programs

In a patent filing by Eli Lilly and Company, pyrazo-tetrahydroisoquinoline derivatives were evaluated as positive allosteric modulators (PAMs) of the dopamine D1 receptor [1]. The 4-pyrazolyl-substituted tetrahydroisoquinoline scaffold (exemplified by the target compound) provides a geometrically constrained arrangement of the pyrazole ring relative to the basic nitrogen, which is distinct from the 1-(pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one analogs also disclosed [1]. Quantitative PAM activity was assessed in HEK293 cells stably expressing the human D1 receptor using an HTRF cAMP assay; the absolute EC50 and % Top values for representative 4-substituted compounds demonstrate that subtle changes in the attachment point of the pyrazole ring to the tetrahydroisoquinoline core can shift functional potency [1]. Structural analysis of the disclosed compounds indicates that the C4-pyrazolyl vector projects the heterocycle into a region of the receptor distinct from that occupied by C1-substituted derivatives, offering a basis for scaffold selection in lead optimization [2].

Dopamine D1 receptor Positive allosteric modulator Parkinson's disease

Computed Physicochemical Profile of 4-(1H-Pyrazol-1-yl)-THIQ HCl Demonstrates Lower Lipophilicity and Increased Rotatable Bond Restriction Compared to 4-Phenyl- and 4-Benzyl-THIQ Analogs

The computed logP of 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is 2.992, based on ZINC15 estimates [1]. This value is approximately 0.5–1.0 log unit lower than typical 4-phenyl-THIQ (computed logP ~3.5–4.0) and 4-benzyl-THIQ (computed logP ~3.8–4.2) analogs, indicating reduced lipophilicity and potentially improved aqueous solubility for biochemical assay compatibility [2]. Additionally, the compound contains only one rotatable bond (the pyrazole ring rotation), as computed by Cactvs (PubChem 2.2), which restricts conformational flexibility compared to 4-benzyl-THIQ analogs that possess two or more rotatable bonds [3]. The topological polar surface area (TPSA) of 29.9 Ų is also notably lower than that of 4-(1H-imidazol-1-yl)-THIQ analogs (TPSA ~41 Ų), which may influence membrane permeability in cellular assays [3].

Physicochemical properties Lipophilicity Drug-likeness

Commercial Purity and Supplier Variability: Hydrochloride Salt Form Ensures Consistent Protonation State and Minimizes Batch-to-Batch Variability in Biological Assays

The compound is commercially available as the hydrochloride salt with a minimum purity of 95% from multiple suppliers, including Enamine (product number EN300-80596) and CymitQuimica (product number 3D-QCC36821) . The free base form (CAS 1315449-58-1) is also available, but the hydrochloride salt is preferred for biological testing because it guarantees a defined protonation state at physiological pH, eliminating ambiguity about the ionization state of the tetrahydroisoquinoline nitrogen . While both forms are supplied at ≥95% purity, the hydrochloride salt offers the additional benefit of improved aqueous solubility, which is particularly important for biochemical and cell-based assays requiring DMSO stock solutions . Suppliers report molecular weight of 235.71 g/mol for the hydrochloride, versus 199.25 g/mol for the free base, a difference that must be accounted for in molarity calculations to avoid dosing errors .

Chemical purity Salt form Procurement quality

Electrochemical Synthesis Feasibility: 1-Pyrazolyl-Substituted THIQs Accessible via Paired Electrolysis, but 4-Substituted Regioisomer Requires Alternative Synthetic Strategy

A convergent paired electrolysis method was reported for the synthesis of 1-pyrazolyl-substituted tetrahydroisoquinolines in 80–99% yield within 60–80 minutes, with a Faradaic efficiency of 108% and successful gram-scale synthesis (84% yield) [1]. However, this electrochemical approach is regioselective for the 1-position of the THIQ core and does not directly produce the 4-pyrazolyl regioisomer represented by the target compound [1]. The 4-substituted analog requires alternative synthetic routes, such as nucleophilic addition to 2,3-dihydroisoquinoline intermediates or transition metal-catalyzed cross-coupling reactions, which may impact cost and scalability for large-scale procurement . The scarcity of published scalable routes to 4-pyrazolyl THIQs makes the hydrochloride salt from established suppliers a critical reliable source for research programs .

Organic synthesis Regioselectivity Electrochemistry

4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline HCl: High-Value Research and Industrial Application Scenarios for Procurement-Critical Decisions


Dopamine D1 Receptor Positive Allosteric Modulator (PAM) Lead Optimization Programs

Medicinal chemistry teams developing selective D1 PAMs for Parkinson's disease, schizophrenia, and Alzheimer's disease should procure this compound as the core scaffold for SAR exploration. The 4-pyrazolyl substitution pattern projects the heterocycle into a receptor region distinct from that of 1-substituted analogs, as demonstrated by Eli Lilly's patent filing citing functional activity data from human D1 receptor cAMP assays and in vivo locomotor activity in knock-in mice [1]. Using the correct regioisomer ensures compatibility with proprietary SAR data and avoids potency cliffs observed with N-substituted or C1-aryl THIQ analogs [1].

Fragment-Based Library Design Requiring Defined Vectors and Low Lipophilicity

Fragment-based screening platforms benefit from the compound's computed logP of 2.992 and TPSA of 29.9 Ų, which are lower and more favorable than 4-phenyl-THIQ and 4-benzyl-THIQ analogs [2]. The single rotatable bond minimizes entropic penalty upon binding, while the pyrazole nitrogen atoms offer defined hydrogen-bond donor and acceptor sites for fragment growing and merging strategies [2]. Procurement of the hydrochloride salt guarantees immediate aqueous solubility for fragment soaking experiments without additional pH adjustment .

Selective Bcl-2 Inhibitor Scaffold Extension via C4-Vector Modification

Published tetrahydroisoquinoline amide substituted phenyl pyrazoles have shown high affinity and selectivity for Bcl-2, validated by X-ray crystallography (PDB: 2W3L) [3]. The target compound serves as a key intermediate for introducing the C4-pyrazolyl group into Bcl-2 inhibitor series, where the spatial orientation of the pyrazole influences binding to the BH3 hydrophobic groove [3]. Researchers replacing the commonly used 1-substituted pyrazole with the 4-substituted variant should use this compound to generate focused libraries and assess selectivity over Bcl-xL [3].

Standardized Building Block for Automated Parallel Synthesis Workflows

Academic and industrial core facilities performing automated parallel synthesis or DNA-encoded library (DEL) construction require building blocks with consistent purity, defined salt form, and verified molecular weight to prevent dosing errors in high-throughput screening . The compound's hydrochloride salt (MW = 235.71 g/mol) avoids the need for in-line HCl neutralization that would be required for the free base (MW = 199.25 g/mol), reducing automation protocol complexity and improving liquid handler dispensing accuracy . Reputable suppliers provide certificates of analysis confirming ≥95% purity, supporting compliance with institutional and journal data reproducibility standards .

Quote Request

Request a Quote for 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.